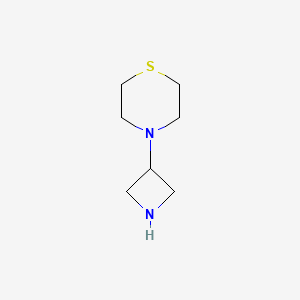

4-(Azetidin-3-yl)thiomorpholine

Description

4-(Azetidin-3-yl)thiomorpholine (CAS: 688306-16-3) is a heterocyclic compound combining a four-membered azetidine ring and a six-membered thiomorpholine ring. The thiomorpholine moiety contains a sulfur atom, distinguishing it from morpholine (which has an oxygen atom). The compound is synthesized via nucleophilic substitution or oxidation reactions, as evidenced by its derivatives like this compound 1,1-dioxide (CAS: 780732-40-3), where sulfur is oxidized to a sulfone .

Structurally, the azetidine ring introduces conformational rigidity, while the thiomorpholine ring adopts a chair conformation in the solid state, influencing intermolecular interactions .

Properties

CAS No. |

1190320-91-2; 688306-16-3 |

|---|---|

Molecular Formula |

C7H14N2S |

Molecular Weight |

158.26 |

IUPAC Name |

4-(azetidin-3-yl)thiomorpholine |

InChI |

InChI=1S/C7H14N2S/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 |

InChI Key |

WLCRWYQQGNSBBU-UHFFFAOYSA-N |

SMILES |

C1CSCCN1C2CNC2 |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

Key Differences :

- Electronic and Lipophilic Properties : The sulfur atom in thiomorpholine increases lipophilicity (logP) compared to morpholine, enhancing membrane permeability but also making it prone to oxidation into sulfoxides or sulfones .

- Solid-State Interactions : Thiomorpholine derivatives like 4-(4-Nitrophenyl)thiomorpholine exhibit weaker hydrogen bonding (C–H···O) and aromatic stacking compared to morpholine analogues, due to sulfur’s lower electronegativity .

Example :

Substituent Effects on Thiomorpholine Core

4-(4-Nitrophenyl)thiomorpholine (CAS: 90254-22-1):

- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .

- Applications : A precursor for antimycobacterial and kinase inhibitor agents. The nitro group facilitates reduction to an amine for further functionalization .

- Comparison : The nitro-substituted derivative has higher polarity than 4-(Azetidin-3-yl)thiomorpholine, affecting solubility and target binding.

4-(Prop-2-yn-1-yl)thiomorpholine :

Heterocyclic Analogues with Sulfur Moieties

4-Thiazolidinone (CAS: 28921-64-4):

- Structure : A five-membered ring with sulfur and a carbonyl group.

- Pharmacological Relevance : Exhibits antimicrobial, antidiabetic, and anti-inflammatory activities .

- Comparison : Smaller ring size and carbonyl group confer distinct reactivity and hydrogen-bonding capacity compared to thiomorpholine derivatives.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.